

# Application Note: Chromatographic Separation of Dabigatran and Impurity 8

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## Compound of Interest

Compound Name: *Dabigatran Impurity 8*

Cat. No.: *B601650*

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## Introduction

Dabigatran etexilate is an oral anticoagulant and a direct thrombin inhibitor used for the prevention of stroke and systemic embolism. During the synthesis and storage of Dabigatran, various related substances or impurities can be formed. The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, it is crucial to have a robust analytical method to separate and quantify Dabigatran from its potential impurities. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the separation of Dabigatran and its related substances, with a focus on a representative impurity, herein referred to as Impurity 8. The described method is based on established and validated procedures found in the scientific literature, ensuring specificity, precision, and accuracy.

## Experimental Conditions

A successful chromatographic separation of Dabigatran and its impurities has been achieved using a reverse-phase HPLC method. The following table summarizes the optimized experimental conditions and the resulting quantitative data for the separation.

Parameter	Value
Chromatographic Column	Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 $\mu$ m)[1]
Mobile Phase A	80% Buffer (1.88 g/L hexane-1-sulfonic acid sodium salt monohydrate in water, with 1 mL/L triethylamine, pH adjusted to 6.5 with orthophosphoric acid) and 20% Methanol[1]
Mobile Phase B	20% Buffer and 80% Methanol[1]
Gradient Elution	A gradient program is utilized for optimal separation.[1]
Flow Rate	0.6 mL/min[1]
Column Temperature	30°C[1]
Sample Tray Temperature	5°C[1]
Detection Wavelength	230 nm[1]
Injection Volume	10 $\mu$ L[1]
Retention Time (Dabigatran)	Approximately 26.9 min[1]
Relative Retention Time (Impurity J)	0.88[1]
Resolution (Dabigatran and Impurity J)	> 10[1]

Note: While this method is demonstrated with a specific set of impurities, it is applicable for the separation of a wider range of Dabigatran related substances. The retention times and resolution values may vary slightly depending on the specific HPLC system and column used.

## Detailed Experimental Protocol

### Reagents and Materials

- Dabigatran Etexilate Mesylate Reference Standard
- Dabigatran Impurity Standards (including Impurity 8 or a representative impurity)

- Hexane-1-sulfonic acid sodium salt monohydrate (HPLC grade)
- Triethylamine (HPLC grade)
- Orthophosphoric acid (HPLC grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and degassed)

## Preparation of Solutions

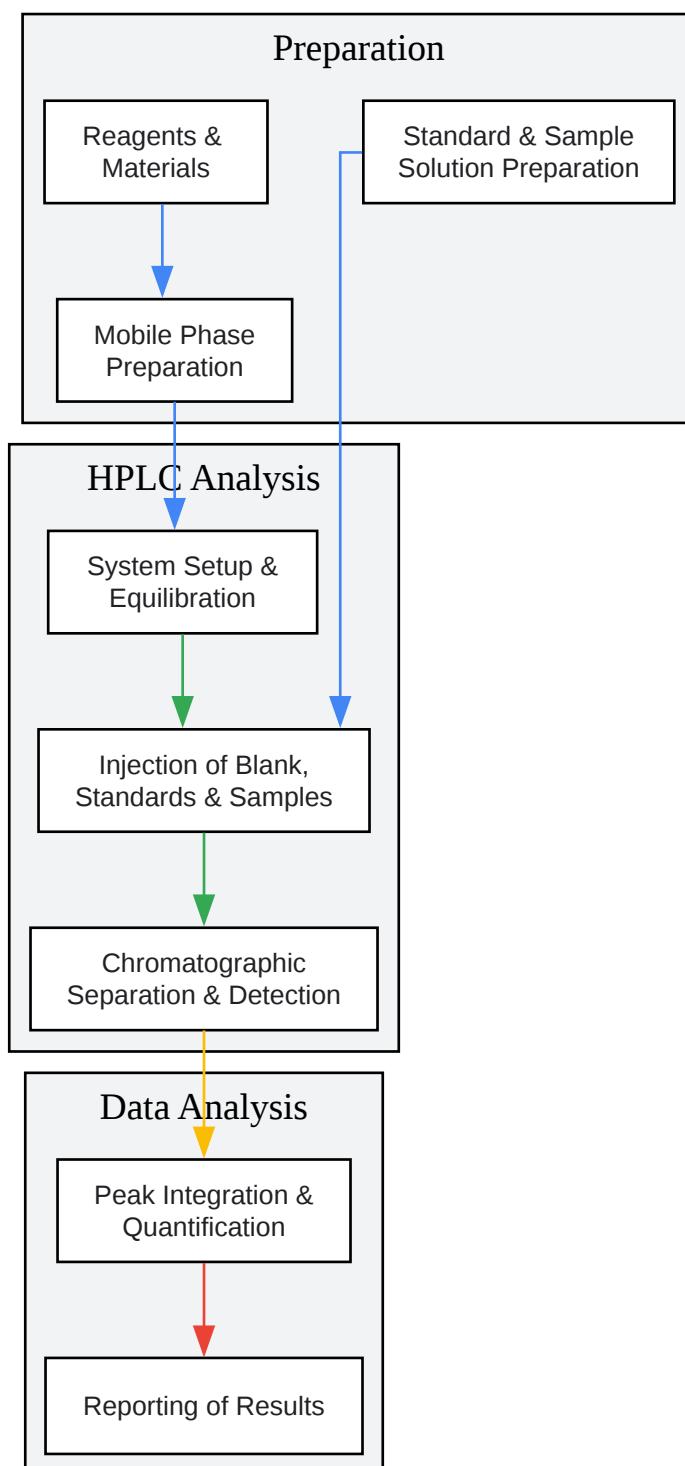
- Buffer Preparation: Dissolve 1.88 g of hexane-1-sulfonic acid sodium salt monohydrate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to  $6.5 \pm 0.05$  with diluted orthophosphoric acid. Filter the buffer through a 0.45  $\mu\text{m}$  filter.[1]
- Mobile Phase A: Prepare a degassed mixture of 80% Buffer and 20% Methanol.[1]
- Mobile Phase B: Prepare a degassed mixture of 20% Buffer and 80% Methanol.[1]
- Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Dabigatran Etexilate Mesylate reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
- Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of Impurity 8 standard in the diluent to obtain a known concentration.
- System Suitability Solution (Spiked Standard): Prepare a solution of Dabigatran containing a known concentration of Impurity 8 and other relevant impurities to verify the system's performance.
- Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the diluent to a suitable concentration, and filter through a 0.45  $\mu\text{m}$  syringe filter before injection.

## Chromatographic Procedure

- Set up the HPLC system with the specified column and mobile phases.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Set the column temperature to 30°C and the autosampler temperature to 5°C.[1]
- Set the detection wavelength to 230 nm.[1]
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the system suitability solution to check for resolution, tailing factor, and theoretical plates. The resolution between Dabigatran and the closest eluting impurity should be greater than 2.0.
- Inject the standard solution(s) in replicate to determine the retention time and response factor.
- Inject the sample solution(s) to be analyzed.
- Process the chromatograms using appropriate software to determine the peak areas and calculate the concentration of Dabigatran and Impurity 8 in the sample.

## Experimental Workflow

The following diagram illustrates the overall workflow for the chromatographic separation of Dabigatran and its impurities.

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Caption: Experimental workflow for HPLC analysis.

## Conclusion

The provided HPLC method is demonstrated to be effective for the separation of Dabigatran from its related impurities. The detailed protocol and experimental conditions offer a solid foundation for researchers and scientists in pharmaceutical development and quality control to implement a reliable analytical method for purity testing of Dabigatran. The use of a gradient elution with a C18 column provides excellent resolution and peak shape for the analytes of interest. This application note serves as a comprehensive guide for the successful chromatographic analysis of Dabigatran and its impurities.

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## References

- 1. longdom.org [longdom.org]
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